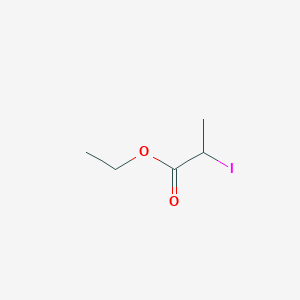

Ethyl 2-iodopropionate

Description

Properties

IUPAC Name |

ethyl 2-iodopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMMXNKUHBWIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448465 | |

| Record name | ETHYL 2-IODOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31253-08-4 | |

| Record name | ETHYL 2-IODOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Iodopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Iodopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Ethyl 2-Iodopropionate in Modern Organic Synthesis

Ethyl 2-iodopropionate is a valuable and highly reactive organoiodine compound that serves as a key building block in a multitude of organic transformations. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of a propionate moiety is a common strategy in the design of bioactive molecules. This guide provides a comprehensive overview of the synthesis, characterization, and practical applications of ethyl 2-iodopropionate, with a focus on providing researchers and drug development professionals with the detailed technical information necessary for its effective use in the laboratory.

Core Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety hazards associated with ethyl 2-iodopropionate is paramount for its safe handling and successful application.

| Property | Value | Source |

| Molecular Formula | C₅H₉IO₂ | PubChem[1] |

| Molecular Weight | 228.03 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 79 °C at 28 mmHg | |

| Density | 1.662 g/cm³ at 17 °C | |

| Refractive Index | 1.4940 to 1.4980 |

Safety Profile: Ethyl 2-iodopropionate is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Pathways: From Precursors to the Final Product

The synthesis of ethyl 2-iodopropionate can be approached from several different starting materials. The most common and practical routes involve the conversion of more readily available 2-halopropionates or the derivatization of ethyl lactate.

I. Synthesis from Ethyl 2-Bromopropionate via the Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the preparation of alkyl iodides from the corresponding alkyl chlorides or bromides. This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium halide salt in acetone.

}

Finkelstein reaction for Ethyl 2-iodopropionate synthesis.

In-Depth Protocol:

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous acetone and sodium iodide.

-

Addition of Substrate: Ethyl 2-bromopropionate is added to the stirred suspension of sodium iodide in acetone.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.

-

Purification: The filtrate, containing the crude ethyl 2-iodopropionate, is concentrated under reduced pressure. The residue is then purified by vacuum distillation to yield the final product.

II. Two-Step Synthesis from Ethyl Lactate

An alternative and cost-effective route begins with the readily available and bio-sourced ethyl lactate. This pathway involves a two-step process: the conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with iodide. A more direct approach involves the conversion of ethyl lactate to ethyl 2-chloropropionate, which can then be subjected to a Finkelstein reaction. A patented process describes the chlorination of alkyl lactates using thionyl chloride[2].

}

Two-step synthesis of Ethyl 2-iodopropionate from Ethyl Lactate.

Conceptual Protocol:

-

Chlorination of Ethyl Lactate: Ethyl lactate is reacted with a chlorinating agent, such as thionyl chloride, typically in the presence of a catalytic amount of a base like pyridine, to yield ethyl 2-chloropropionate[2].

-

Purification of Intermediate: The crude ethyl 2-chloropropionate is purified, for instance, by distillation under reduced pressure.

-

Finkelstein Reaction: The purified ethyl 2-chloropropionate is then subjected to the Finkelstein reaction with sodium iodide in acetone, as described in the previous section, to afford the desired ethyl 2-iodopropionate.

Comprehensive Characterization: A Multi-Technique Approach

The unambiguous identification and purity assessment of the synthesized ethyl 2-iodopropionate require a combination of spectroscopic techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of ethyl 2-iodopropionate is expected to show three distinct signals:

-

A quartet for the methine proton (-CH(I)-) coupled to the three protons of the adjacent methyl group.

-

A quartet for the methylene protons (-O-CH₂-CH₃) of the ethyl group, coupled to the three protons of the terminal methyl group.

-

A doublet for the methyl protons (-CH(I)-CH₃) coupled to the single methine proton.

-

A triplet for the terminal methyl protons (-O-CH₂-CH₃) of the ethyl group, coupled to the two methylene protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms in the molecule:

-

The carbonyl carbon of the ester group.

-

The methine carbon bearing the iodine atom.

-

The methylene carbon of the ethyl group.

-

The methyl carbon adjacent to the methine carbon.

-

The terminal methyl carbon of the ethyl group.

Based on data for analogous compounds like 2-iodopropane and iodoethane, the carbon attached to the iodine is expected to be significantly shielded[3][4].

II. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for ethyl 2-iodopropionate include:

-

A strong absorption band around 1730-1750 cm⁻¹ , characteristic of the C=O stretching vibration of the ester functional group.

-

C-H stretching vibrations in the region of 2850-3000 cm⁻¹ .

-

C-O stretching vibrations around 1000-1300 cm⁻¹ .

-

The C-I stretching vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹ .

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

The molecular ion peak (M⁺) should be observed at m/z = 228.

-

A prominent fragment resulting from the loss of an iodine radical (•I) leading to a peak at m/z = 101 .

-

Loss of the ethyl group (-CH₂CH₃) would result in a fragment at m/z = 199 .

-

Loss of the ethoxy group (-OCH₂CH₃) would give a fragment at m/z = 183 .

-

Cleavage of the C-I bond is a common fragmentation pathway for iodoalkanes, leading to a significant peak for the iodine cation at m/z = 127 [5][6].

Applications in Drug Development and Organic Synthesis

Ethyl 2-iodopropionate and its congeners are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The 2-propionate structural motif is present in the important class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".

-

Naproxen Synthesis: While not a direct precursor in the most common industrial synthesis of Naproxen, analogs of ethyl 2-halopropionates can be utilized in the development of novel synthetic routes to this widely used NSAID[1][7][8].

-

Clofibrate Analogs: Clofibrate, a lipid-lowering agent, and its analogs often feature a 2-phenoxy-2-methylpropionate core. Ethyl 2-iodopropionate can serve as a reactive precursor for the synthesis of novel derivatives of this class of drugs[9][10][11].

-

General Organic Synthesis: Beyond specific drug targets, ethyl 2-iodopropionate is a versatile reagent for introducing an ethyl propionate moiety into a wide range of organic molecules through nucleophilic substitution reactions.

Conclusion: A Key Reagent for Innovation

This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of ethyl 2-iodopropionate. Its straightforward preparation via the Finkelstein reaction and its utility as a reactive building block make it an indispensable tool for researchers and professionals in the fields of organic synthesis and drug development. A thorough understanding of its properties, synthetic routes, and characterization data, as outlined in this guide, will enable scientists to effectively and safely utilize this versatile reagent in their pursuit of novel chemical entities.

References

- Eastwood, F. W., et al. (1970). The Synthesis of (±)-Naproxen. Australian Journal of Chemistry, 23(8), 1591-1597.

- PubChem. (n.d.). Ethyl 2-iodopropionate. National Center for Biotechnology Information. Retrieved from [Link][1]

- Doc Brown's Chemistry. (n.d.). Mass spectrum of iodoethane. Retrieved from [Link][5]

- Ashnagar, A., et al. (2008). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 24(2), 657-660.

- Gant, T. G. (1981). U.S. Patent No. 4,334,083. Washington, DC: U.S. Patent and Trademark Office.[2]

- Finkelstein, H. (1910). Über die Darstellung von Jod-, Cyan- und Rhodan-alkylen aus den entsprechenden Chlor- und Brom-derivaten. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-iodopropane. Retrieved from [Link][3]

- Harrison, I. T., & Harrison, S. (1967). A new synthesis of (±)-naproxen. Journal of Medicinal Chemistry, 10(5), 993-994.

- Jagodziński, T. S., Wesołowska, A., & Sośnicki, J. G. (2000). Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. Polish Journal of Chemistry, 74(8), 1101-1109.

- Rahman, S. M. A., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114.

- Rieu, J. P., et al. (1986). A new industrial synthesis of naproxen. Tetrahedron, 42(15), 4095-4102.

- Thorp, J. M., & Waring, W. S. (1962). Modification of metabolism and distribution of lipids by ethyl chlorophenoxyisobutyrate.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane. Retrieved from [Link][6]

- Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72-76.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of iodoethane. Retrieved from [Link][4]

- Gennaro, A. R. (Ed.). (1995). Remington: The Science and Practice of Pharmacy. Mack Publishing Company.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Action of clofibrate and its analogs in rats. Dissociation of hypolipidemic effects and the induction of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]

- 11. The clofibrate saga: a retrospective commentary - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 2-iodopropionate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Iodopropionate

Introduction

Ethyl 2-iodopropionate is a halogenated ester of significant interest to the scientific community, particularly those engaged in organic synthesis, polymer chemistry, and drug development. As a versatile reagent, its reactivity is primarily dictated by the presence of an iodine atom on the carbon alpha to the carbonyl group. This structural feature renders it an excellent alkylating agent and a valuable initiator in controlled radical polymerization processes. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic profile, reactivity, and handling protocols, designed to equip researchers with the technical knowledge required for its effective application.

Molecular Structure and Identification

The identity of a chemical compound is fundamentally defined by its structure. Ethyl 2-iodopropionate possesses a straightforward structure comprising a propionate backbone, an ethyl ester group, and an iodine substituent at the C2 position.

Caption: 2D Chemical Structure of Ethyl 2-iodopropionate.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | ethyl 2-iodopropanoate | [1] |

| CAS Number | 31253-08-4 | [2][3][4] |

| Molecular Formula | C₅H₉IO₂ | [1][2][4] |

| Molecular Weight | 228.03 g/mol | [1][2][3] |

| Canonical SMILES | CCOC(=O)C(C)I | [1][5] |

| InChI | InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | [1][6] |

| InChIKey | AVMMXNKUHBWIMU-UHFFFAOYSA-N |[1][6] |

Physicochemical Properties

The physical state and properties of a compound dictate its handling, purification, and reaction conditions. Ethyl 2-iodopropionate is a liquid with a characteristic appearance and moderate boiling point under reduced pressure.

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light yellow to orange clear liquid | [4][6][7] |

| Boiling Point | 79 °C @ 28 mmHg (3.7 kPa) | [2][4][8] |

| Density | 1.66 - 1.67 g/mL | [2][3][4] |

| Refractive Index (n²⁰/D) | ~1.50 | [2][9] |

Stability and Storage: Ethyl 2-iodopropionate is sensitive to heat, light, and air.[4][9] Exposure to these conditions can cause decomposition, often indicated by a darkening of the liquid to a yellow or reddish hue due to the formation of dissolved iodine.[10] For long-term storage and to maintain purity, it should be kept in a tightly sealed container, protected from light, and stored at low temperatures (-20°C to <0°C).[4][6]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-iodopropionate is dominated by the vibrations of its ester functional group. Key expected absorptions include:

-

C=O Stretch: A strong, sharp peak around 1730-1750 cm⁻¹ , characteristic of the ester carbonyl group.[11]

-

C-O Stretch: A strong peak in the 1150-1250 cm⁻¹ region, corresponding to the C-O single bond of the ester.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the ethyl and methyl groups.

-

C-I Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹ .[12] The presence of this band is indicative of the iodo-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals:

-

A doublet at approximately 1.8-2.0 ppm , integrating to 3H, for the methyl protons (-CH(I)CH₃ ). The signal is split by the adjacent methine proton.

-

A quartet at approximately 4.4-4.6 ppm , integrating to 1H, for the methine proton (-CH (I)CH₃). This proton is coupled to the three protons of the adjacent methyl group.

-

A quartet at approximately 4.2-4.3 ppm , integrating to 2H, for the methylene protons of the ethyl ester (-OCH₂ CH₃). This signal arises from coupling to the adjacent methyl group.

-

A triplet at approximately 1.2-1.4 ppm , integrating to 3H, for the terminal methyl protons of the ethyl ester (-OCH₂CH₃ ).

-

-

¹³C NMR: The carbon NMR spectrum is predicted to exhibit five signals, corresponding to each unique carbon environment in the molecule.[13]

-

~170 ppm: Carbonyl carbon of the ester.

-

~62 ppm: Methylene carbon of the ethyl group (-OC H₂CH₃).

-

~20-25 ppm: Methine carbon bearing the iodine atom (-C H(I)-). The iodine atom's electronegativity and heavy atom effect influence this shift.

-

~22 ppm: Methyl carbon alpha to the iodine (-CH(I)C H₃).

-

~14 ppm: Terminal methyl carbon of the ethyl group (-OCH₂C H₃).

-

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum of Ethyl 2-iodopropionate would be expected to show a molecular ion peak (M⁺ ) at m/z 228. The most characteristic fragmentation pathway involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.[14] This would result in a prominent peak corresponding to the loss of an iodine atom ([M-I]⁺) at m/z 101. Another significant fragment would likely be the loss of the ethoxy group ([M-OCH₂CH₃]⁺) at m/z 183.

Chemical Properties and Reactivity

The synthetic utility of Ethyl 2-iodopropionate stems from the electrophilic nature of the α-carbon and the excellent leaving group ability of the iodide ion.

Nucleophilic Substitution

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. The electron-withdrawing ester group further activates the α-carbon toward nucleophilic attack. This makes it a valuable reagent for introducing a propionate moiety onto various substrates.

Caption: General Sₙ2 reaction pathway of Ethyl 2-iodopropionate.

Application in Polymer Chemistry

Alkyl iodides, including Ethyl 2-iodopropionate, are efficient initiators for organocatalyzed living radical polymerization (LRP).[7] This technique allows for the synthesis of polymers with low polydispersity and a high degree of control over molecular weight, without the need for transition metal catalysts. The mechanism involves a reversible activation of the dormant C-I bond by an organocatalyst.

Use in Cross-Coupling Reactions

As a reactive alkyl halide, Ethyl 2-iodopropionate can serve as a building block in various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for constructing complex molecular architectures in fine chemicals and pharmaceuticals.[4]

Experimental Protocols

Synthesis via Finkelstein Reaction

A common and efficient method for preparing iodoalkanes is the Finkelstein reaction, which involves treating a corresponding chloro- or bromoalkane with an alkali metal iodide.

Objective: To synthesize Ethyl 2-iodopropionate from Ethyl 2-bromopropionate.

Materials:

-

Ethyl 2-bromopropionate

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone (approximately 1.5 molar equivalents relative to the bromo-ester).

-

Addition of Reactant: To the stirring solution, add Ethyl 2-bromopropionate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide, which is insoluble in acetone). Let the reaction proceed for 12-24 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and filter off the precipitate. Concentrate the filtrate under reduced pressure to remove most of the acetone.

-

Extraction: Dilute the residue with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction corresponding to the boiling point of Ethyl 2-iodopropionate (79 °C @ 28 mmHg), to yield the final product as a clear, light-yellow liquid.

Characterization Workflow

Caption: Post-synthesis characterization workflow for Ethyl 2-iodopropionate.

Safety and Handling

Proper safety precautions are mandatory when handling Ethyl 2-iodopropionate due to its irritant properties and potential reactivity.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][6] |

| Flammable Liquids | H227 | Combustible liquid |[7] |

Recommended Handling Procedures:

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][15]

-

Avoiding Ignition: Keep away from heat, sparks, and open flames. Use grounded equipment to prevent static discharge.[16]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper disposal. Avoid discharge into the environment.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

Ethyl 2-iodopropionate is a valuable and reactive intermediate in organic chemistry. Its well-defined physical properties, predictable spectroscopic signature, and versatile reactivity, centered around the C-I bond, make it a powerful tool for researchers. A thorough understanding of its characteristics, combined with stringent adherence to safety and handling protocols, is paramount for its successful and safe application in the laboratory.

References

-

LookChem. (n.d.). Ethyl 2-iodopropionate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10922254, Ethyl 2-Iodopropionate. Retrieved from [Link]

-

Chemsrc. (n.d.). ETHYL 2-IODOPROPIONATE | CAS#:31253-08-4. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-Iodopropionate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-iodopropionate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11299482, Ethyl 2-Iodo-2-methylpropionate. Retrieved from [Link]

-

LabSolutions. (n.d.). Ethyl 2-Iodo-2-methylpropionate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodopropane. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-iodopropionate (C5H9IO2). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and excess spectra of the ethyl propionate. Retrieved from [Link]

-

University of Alberta. (n.d.). 2-iodopropane (NMR Spectrum). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of ethyl 2-chloropropionate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K2CO3 and dry.... Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl iodide. Retrieved from [Link]

Sources

- 1. Ethyl 2-Iodopropionate | C5H9IO2 | CID 10922254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. ETHYL 2-IODOPROPIONATE | CAS#:31253-08-4 | Chemsrc [chemsrc.com]

- 4. Ethyl 2-Iodopropionate [myskinrecipes.com]

- 5. PubChemLite - Ethyl 2-iodopropionate (C5H9IO2) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. Ethyl 2-Iodopropionate | 31253-08-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. ETHYL 2-IODOPROPIONATE | 31253-08-4 [chemicalbook.com]

- 9. labproinc.com [labproinc.com]

- 10. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chemicalbook.com [chemicalbook.com]

- 16. ETHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Ethyl 2-iodopropionate: A Comprehensive Technical Guide for Synthetic Applications

Introduction

Ethyl 2-iodopropionate is a versatile halogenated ester that serves as a valuable building block in modern organic synthesis. Its utility is primarily derived from the presence of an iodine atom at the α-position to the carbonyl group, which acts as an excellent leaving group in a variety of nucleophilic substitution reactions. This, combined with the reactivity of the ester moiety, makes it a powerful tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth overview of the chemical properties, synthesis, key reactions, and applications of Ethyl 2-iodopropionate, with a focus on providing practical, field-proven insights for researchers and drug development professionals.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in any experimental setting.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 31253-08-4 to Ethyl 2-iodopropionate.[1][2] Researchers may encounter this compound under various synonyms in literature and commercial catalogs. A comprehensive list is provided below for ease of identification.

-

2-Iodopropionic Acid Ethyl Ester[1]

-

Propanoic acid, 2-iodo-, ethyl ester

-

ethyl DL-2-iodopropionate

-

2-Jod-propionsaeure-aethylester[3]

-

2-YODOPROPIONATO DE ETILO (Spanish)[4]

-

2-IODOPROPIONATE D'ÉTHYLE (French)[4]

-

2-ヨードプロピオン酸エチル (Japanese)[4]

Physicochemical Properties

The physical and chemical properties of Ethyl 2-iodopropionate are summarized in the table below. These data are critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉IO₂ | [1][2] |

| Molecular Weight | 228.03 g/mol | [1][2] |

| Appearance | Light yellow to orange clear liquid | [5] |

| Boiling Point | 79 °C at 28 mmHg (3.7 kPa) | [6] |

| Density | 1.67 g/mL at 20 °C | [6] |

| Refractive Index (n²⁰/D) | 1.50 | [7] |

| Solubility | Soluble in common organic solvents (e.g., ether, ethanol); insoluble in water. | [8] |

| Sensitivity | Light, air, and heat sensitive. | [7] |

Synthesis of Ethyl 2-iodopropionate

The most common and practical laboratory-scale synthesis of Ethyl 2-iodopropionate involves a halide exchange reaction, specifically the Finkelstein reaction. This method is favored due to the ready availability of the corresponding bromo or chloro precursors and the high efficiency of the transformation.

The Finkelstein Reaction: A Protocol for Halide Exchange

The Finkelstein reaction is an S(_N)2 reaction that involves the exchange of one halogen atom for another. The reaction is driven to completion by exploiting the differential solubility of the halide salts in a polar aprotic solvent, typically acetone. Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not, causing it to precipitate and drive the equilibrium towards the desired iodoalkane.[9]

The synthesis of Ethyl 2-iodopropionate can be efficiently achieved from its more common and less expensive precursor, Ethyl 2-bromopropionate.

Caption: Finkelstein reaction for the synthesis of Ethyl 2-iodopropionate.

Detailed Experimental Protocol: Synthesis from Ethyl 2-bromopropionate

This protocol is adapted from the classic Finkelstein reaction conditions, optimized for the synthesis of α-halo esters.[9]

Materials:

-

Ethyl 2-bromopropionate

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium iodide (1.5 equivalents relative to the bromoester).

-

Solvent and Substrate Addition: Add anhydrous acetone to the flask to create a suspension (approximately 4-5 mL of acetone per gram of sodium iodide). To this stirring suspension, add Ethyl 2-bromopropionate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction is typically complete within 2-4 hours. The progress can be monitored by TLC or GC-MS. The formation of a white precipitate (sodium bromide) is a visual indicator of the reaction's progress.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the bulk of the acetone.

-

Dilute the residue with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude Ethyl 2-iodopropionate can be purified by vacuum distillation to yield a light-yellow liquid.

-

Key Reactions and Synthetic Utility

The synthetic power of Ethyl 2-iodopropionate stems from its ability to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the C-I bond makes it a superior substrate compared to its chloro and bromo analogs in many transformations.

Nucleophilic Substitution Reactions

As a secondary α-halo ester, Ethyl 2-iodopropionate readily undergoes S(_N)2 reactions with a variety of nucleophiles. The iodide is an excellent leaving group, facilitating these transformations under mild conditions.

Caption: General scheme for nucleophilic substitution of Ethyl 2-iodopropionate.

Application in the Synthesis of β-Amino Acids: A particularly relevant application for drug development is the synthesis of β-amino acids. These are crucial components of peptidomimetics and various pharmaceuticals, often imparting improved metabolic stability and target selectivity.[2] A common route to α-substituted β-amino esters involves the reaction of an α-halo ester with an amine or an azide, followed by reduction.

Detailed Experimental Protocol: Synthesis of Ethyl 2-azidopropionate

This protocol is based on established methods for the azidation of α-halo esters, which are precursors to β-amino acids.[4]

Materials:

-

Ethyl 2-iodopropionate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Ethyl 2-iodopropionate (1.0 equivalent) in anhydrous DMF (approximately 5 mL per gram of substrate).

-

Reagent Addition: Add sodium azide (1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the C-I stretch and appearance of the azide stretch at ~2100 cm⁻¹).

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash them with water and then brine to remove the DMF and any unreacted sodium azide.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

The resulting Ethyl 2-azidopropionate is often of sufficient purity for subsequent reduction to the corresponding amine. If necessary, it can be purified by column chromatography on silica gel.

-

Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

The Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent formed from an α-halo ester and zinc metal.[10] This "Reformatsky enolate" is less basic and less reactive than Grignard reagents or lithium enolates, allowing it to react chemoselectively with aldehydes and ketones without attacking the ester functionality.[11] The use of Ethyl 2-iodopropionate in this reaction is advantageous as the C-I bond is more readily activated by zinc than C-Br or C-Cl bonds. The reaction yields β-hydroxy esters, which are versatile intermediates in organic synthesis.

Caption: Workflow of the Reformatsky reaction.

Detailed Experimental Protocol: Reaction with Benzaldehyde

This protocol is adapted from general procedures for the Reformatsky reaction.[12][13]

Materials:

-

Zinc dust, activated (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum)

-

Iodine (a small crystal for activation)

-

Ethyl 2-iodopropionate

-

Benzaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

Zinc Activation and Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place activated zinc dust (2.0 equivalents). Add a small crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool. This further activates the zinc surface.

-

Reaction Initiation: Add anhydrous THF to the flask. In a separate flask, prepare a solution of Ethyl 2-iodopropionate (1.1 equivalents) and benzaldehyde (1.0 equivalent) in anhydrous THF.

-

Addition and Reaction: Add a small portion of the substrate solution to the vigorously stirring zinc suspension. The reaction should initiate, often indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remainder of the substrate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

The crude β-hydroxy ester can be purified by column chromatography on silica gel.

-

Applications in Drug Discovery and Development

The structural motifs accessible through reactions of Ethyl 2-iodopropionate are prevalent in many active pharmaceutical ingredients (APIs). The ability to introduce a propionate ester backbone with functionality at the α-position is a powerful strategy in medicinal chemistry.

Precursor to Chiral Building Blocks

As demonstrated, Ethyl 2-iodopropionate is a key precursor for the synthesis of α-substituted propionates, including α-amino esters. The introduction of chirality at this stage, either through chiral resolution or asymmetric synthesis, provides access to enantiomerically pure building blocks. These chiral β-amino acids are of high value as they are incorporated into peptidomimetics and complex natural product analogues with diverse therapeutic applications.[5] For example, they are key components in the synthesis of β-lactam antibiotics and other pharmacologically active heterocycles.[11][14]

A Case Study: The Synthesis of Apremilast Intermediates

While direct citation of Ethyl 2-iodopropionate in the synthesis of the PDE4 inhibitor Apremilast is not prevalent in readily available literature, the synthesis of its key chiral amine intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, often involves precursors structurally analogous to α-halopropionates.[15][16] Several patented synthetic routes utilize intermediates that could, in principle, be derived from or are related to the chemistry of Ethyl 2-iodopropionate. For instance, some routes involve the construction of a carbon backbone that mirrors the structure obtained from a Reformatsky-type or nucleophilic addition of a propionate equivalent. The principles of reactivity and the strategic bond disconnections learned from handling Ethyl 2-iodopropionate are directly applicable to the challenges encountered in the synthesis of such complex APIs.

The use of α-halo carbonyl compounds is a cornerstone of many industrial syntheses. The choice between iodo, bromo, or chloro analogues is often a balance of reactivity, cost, and availability. While bromo and chloro precursors are more common on an industrial scale due to cost, the higher reactivity of the iodo-compound makes it an excellent choice for laboratory-scale synthesis, process development, and situations where milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

Safety and Handling

Ethyl 2-iodopropionate is a reactive chemical and should be handled with appropriate care.

-

General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Causes skin and serious eye irritation. It is a combustible liquid.[5]

-

Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The compound is sensitive to light, air, and heat.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 2-iodopropionate is a potent and versatile synthetic intermediate with significant applications in organic chemistry, particularly for the synthesis of molecules relevant to drug discovery. Its high reactivity, governed by the excellent leaving group ability of the iodide atom, allows for efficient construction of C-C and C-heteroatom bonds through nucleophilic substitution and Reformatsky reactions. The ability to use this reagent to generate valuable building blocks, such as precursors to β-amino acids, underscores its importance for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full synthetic potential.

References

-

Goto, A., et al. (2013). Living Radical Polymerization with a Reversibly Activating Catalyst: A Chain-Growth Polymerization Mediated by an Organotellurium Compound. Journal of the American Chemical Society, 135(30), 11131–11139. Available at: [Link]

-

LookChem. (n.d.). Ethyl 2-iodopropionate. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved January 22, 2026, from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 22, 2026, from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-Iodopropionate. Retrieved January 22, 2026, from [Link]

- Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). Current Organic Chemistry, 6(3), 245-271.

- Google Patents. (n.d.). CN104447445A - Preparation method for synthesizing apremilast intermediate.

-

Ningbo Inno Pharmchem Co., Ltd. (2025, March 5). Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. Retrieved January 22, 2026, from [Link]

- Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.

-

LookChem. (n.d.). Ethyl 2-iodopropionate 31253-08-4. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved January 22, 2026, from [Link]

-

Chouthaiwale, P. V., Karabal, P. U., Suryavanshi, G., & Sudalai, A. (2010). Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides. Synthesis, 2010(22), 3879-3882. Available at: [Link]

- Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of β-lactams via the ester enolate-imine cyclocondensation. Chemical Society Reviews, 26(5), 377-386.

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved January 22, 2026, from [Link]

-

Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). ETHYL (Z)-β-IODOACRYLATE. Retrieved January 22, 2026, from [Link]

-

Ohtsuki, A., Lei, L., Tanishima, M., Goto, A., & Kaji, H. (2015). Star Polymer Synthesis by Living Radical Polymerization: Core-First and Arm-First Methods. Journal of the American Chemical Society, 137(16), 5610-5619. Available at: [Link]

- Google Patents. (n.d.). US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof.

- Google Patents. (n.d.). EP3181549A1 - Process for the preparation of apremilast.

Sources

- 1. Ethyl 2-Iodopropionate | C5H9IO2 | CID 10922254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-Iodopropionate [myskinrecipes.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 14. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof - Google Patents [patents.google.com]

- 16. US10781173B2 - Method for preparing apremilast - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data Analysis of Ethyl 2-iodopropionate

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of molecules is paramount. It is the foundation upon which all subsequent investigations—be they mechanistic, kinetic, or biological—are built. Ethyl 2-iodopropionate (C₅H₉IO₂), a valuable building block in organic synthesis, serves as an exemplary case for demonstrating the power of a multi-faceted analytical approach. This guide eschews a simple recitation of data, instead adopting the perspective of an application scientist to delve into the why behind the spectral features. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are not merely data acquisition techniques but interrogative tools that, when used in concert, provide a comprehensive and self-validating portrait of molecular identity and purity.

Core Characteristics of Ethyl 2-iodopropionate

Before delving into its spectral signatures, understanding the fundamental properties of Ethyl 2-iodopropionate is essential. This provides the context for the spectral data we expect to observe.

-

Molecular Structure:

Caption: Chemical structure of Ethyl 2-iodopropionate.

-

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 31253-08-4 | [1][2] |

| Molecular Formula | C₅H₉IO₂ | [1][2] |

| Molecular Weight | 228.03 g/mol | [1][2] |

| Appearance | Light yellow to orange clear liquid | |

| Boiling Point | 79 °C / 28 mmHg | [1][3] |

| Density | ~1.662 g/cm³ at 17 °C | [1][3] |

| Refractive Index | 1.4940 - 1.50 | [1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution.[4] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the unique chemical environments and neighboring relationships within the structure.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and data integrity.

-

Solvent Selection: Dissolve approximately 10-20 mg of Ethyl 2-iodopropionate in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organics and its single residual proton peak (~7.26 ppm) that does not interfere with the analyte signals.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.[5]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum on a spectrometer operating at a field strength of 300 MHz or higher for adequate signal dispersion.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides three key pieces of information: the number of unique proton environments (number of signals), the electronic environment of those protons (chemical shift), and the number of neighboring protons (splitting pattern or multiplicity).[6]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Ethyl 2-Iodopropionate | C5H9IO2 | CID 10922254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 2-IODOPROPIONATE | 31253-08-4 [chemicalbook.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

An In-Depth Technical Guide to the Reactivity of α-Halo Esters

Introduction

α-Halo esters are a class of organic compounds characterized by the presence of a halogen atom (F, Cl, Br, I) at the carbon atom adjacent to the ester carbonyl group.[1] This unique structural arrangement confers a dual reactivity profile, making them exceptionally versatile and valuable intermediates in organic synthesis.[1] They serve as potent alkylating agents and are precursors to a wide array of more complex molecules.[1] Historically, α-halo esters were sometimes overlooked due to a perception of being overly reactive and sensitive to moisture.[2] However, a deeper understanding of their reactivity has led to their indispensable role in the synthesis of non-proteinogenic α-amino acids, heterocycles, and various bioactive compounds.[2]

This guide provides an in-depth exploration of the core principles governing the reactivity of α-halo esters, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their key reactions, provide field-proven insights into experimental choices, and offer detailed protocols for their application in cornerstone synthetic transformations.

The Electronic Landscape of α-Halo Esters: A Tale of Two Electrophiles

The reactivity of α-halo esters is fundamentally dictated by the interplay of two electron-withdrawing groups—the halogen and the ester—flanking the α-carbon. This creates two primary electrophilic sites susceptible to nucleophilic attack: the α-carbon and the carbonyl carbon.

-

The α-Carbon: The electronegative halogen atom induces a significant dipole moment along the C-X bond, rendering the α-carbon electron-deficient and a prime target for SN2 reactions.[3]

-

The Carbonyl Carbon: As with all esters, the carbonyl carbon is inherently electrophilic and can be attacked by strong nucleophiles, leading to nucleophilic acyl substitution.

The competition between these two pathways is a central theme in the chemistry of α-halo esters and is influenced by the nature of the nucleophile, the halogen, the ester group, and the reaction conditions.

Furthermore, the presence of the ester group significantly acidifies the α-proton. This acidity is a critical feature, enabling the formation of enolates under basic conditions, which unlocks a different dimension of their reactivity, particularly in carbon-carbon bond-forming reactions.[4][5]

The Influence of the Halogen

The identity of the halogen atom has a profound impact on the reactivity of the α-halo ester. Generally, the reactivity in nucleophilic substitution reactions follows the trend I > Br > Cl > F, which correlates with the C-X bond strength and the leaving group ability of the halide ion. However, in some catalyzed reactions, this trend can be inverted. For instance, in certain thiourea-catalyzed transformations of α-haloglycine esters, the observed order of reactivity is Cl > Br >> F.[2] This anomaly is attributed to a "generalized" anomeric effect, where hyperconjugation between the nitrogen lone pair and the C-X antibonding orbital (n(N)→σ*(C–X)) enhances the nucleofugality of the halogen.[2]

Key Reaction Manifolds of α-Halo Esters

The rich reactivity of α-halo esters can be broadly categorized into three main classes of transformations: nucleophilic substitutions, enolate-mediated reactions, and reductions.

Nucleophilic Substitution Reactions

As potent alkylating agents, α-halo esters readily undergo nucleophilic substitution at the α-carbon.[1] These reactions typically proceed via an SN2 mechanism.[3]

Causality in Experimental Choices:

-

Nucleophile Selection: Less basic nucleophiles are generally preferred for reactions with α-halo ketones and esters to avoid competing elimination reactions or enolate formation.[3] However, α-halo carboxylic acids react well with strong bases, as the initial deprotonation of the carboxylic acid prevents deprotonation at the α-position.[3]

-

Solvent Effects: Polar aprotic solvents, such as DMF or DMSO, are often employed to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Illustrative Transformation: Synthesis of Amino Acids A classic application of this reactivity is the synthesis of amino acids from α-bromo esters and ammonia or an ammonia equivalent.[1]

Caption: SN2 displacement of bromide by ammonia.

Enolate-Mediated Carbon-Carbon Bond Formation

The ability to form a resonance-stabilized enolate under basic conditions is arguably the most powerful aspect of α-halo ester chemistry, enabling their participation in a variety of crucial C-C bond-forming reactions.[6][7]

2.2.1. The Darzens Condensation

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is a reaction between an α-halo ester and a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[1][8]

Mechanistic Insights: The reaction begins with the deprotonation of the α-halo ester by a strong base to form a carbanion (enolate).[9][10] This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde or ketone.[10] The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the halide to form the epoxide ring.[6][10]

Caption: The Darzens Condensation Workflow.

Self-Validating Protocol: Darzens Synthesis of Ethyl 3-phenylglycidate

-

Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.0 eq) and anhydrous diethyl ether.

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. A solution of ethyl chloroacetate (1.0 eq) and benzaldehyde (1.0 eq) in diethyl ether is added dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of cold water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield the glycidic ester.

Trustworthiness: The use of anhydrous conditions is critical to prevent the hydrolysis of the base and the ester. Maintaining a low temperature during the initial addition helps to control the exothermic reaction and minimize side products. The final purification step ensures the isolation of the desired product in high purity.

2.2.2. The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[11][12]

Mechanistic Distinction from Grignard Reactions: A key feature of the Reformatsky reaction is the use of zinc. The organozinc reagent, or "Reformatsky enolate," is prepared by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester.[11][13] These zinc enolates are less reactive and less basic than their Grignard or organolithium counterparts.[11][14] This attenuated reactivity is crucial as it prevents the enolate from reacting with the ester functionality of another molecule, a common side reaction with more reactive organometallics.[14]

The Reaction Pathway:

-

Formation of the Reformatsky Enolate: Zinc metal inserts into the C-X bond of the α-halo ester.[11]

-

Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate, forming a six-membered chair-like transition state.[11] This is followed by a rearrangement that forms a new carbon-carbon bond.[11]

-

Hydrolysis: Acidic workup protonates the alkoxide and removes the zinc salts to yield the final β-hydroxy ester.[11]

Caption: The Reformatsky Reaction Pathway.

Data Presentation: Comparison of Halogen Reactivity in Reformatsky Reaction

| α-Halo Ester | Relative Reactivity | Typical Yield Range |

| α-Iodo Ester | Highest | 85-95% |

| α-Bromo Ester | High | 70-90% |

| α-Chloro Ester | Moderate | 40-60% |

| α-Fluoro Ester | Low/Unreactive | <10% |

Note: Yields are representative and can vary based on substrate and specific reaction conditions.

Reductive Transformations

α-Halo esters can be reduced to the corresponding α-halo alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). These α-halo alcohols are valuable precursors for the synthesis of epoxides.[1]

Synthesis of α-Halo Esters

A discussion of the reactivity of α-halo esters would be incomplete without mentioning their synthesis. The most common methods involve the halogenation of the corresponding carboxylic acid or ester.

-

Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method involves the treatment of a carboxylic acid with a halogen (Br2 or Cl2) in the presence of a catalytic amount of phosphorus tribromide (PBr3).[15] The reaction proceeds through the formation of an acid halide, which then enolizes and undergoes electrophilic attack by the halogen.[15] Subsequent esterification yields the desired α-halo ester.

-

Direct Halogenation of Esters: While direct halogenation of esters is less common than for ketones, it can be achieved by first converting the ester to its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), followed by quenching with an electrophilic halogen source such as CBr4 or CCl4.[16]

Conclusion

The reactivity of α-halo esters is a rich and multifaceted area of organic chemistry. Their ability to act as both electrophiles at the α-carbon and as precursors to nucleophilic enolates makes them powerful tools for the construction of complex molecular architectures. A thorough understanding of the factors that govern their reactivity, such as the nature of the halogen, the choice of reagents, and the reaction conditions, is paramount for their effective utilization in research and development. The Darzens and Reformatsky reactions, in particular, stand as testaments to the enduring utility of α-halo esters in the synthetic chemist's arsenal. As new catalytic methods continue to be developed, the scope and application of these versatile building blocks will undoubtedly continue to expand.

References

-

α-Halo carboxylic acids and esters - Wikipedia. Wikipedia. [Link]

-

Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC. National Center for Biotechnology Information. [Link]

-

Video: α-Halogenation of Carboxylic Acid Derivatives: Overview - JoVE. JoVE (Journal of Visualized Experiments). [Link]

-

Reformatsky Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Reformatsky reaction - BYJU'S. BYJU'S. [Link]

-

Synthesis of alpha halo esters : r/OrganicChemistry - Reddit. Reddit. [Link]

-

Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. JoVE (Journal of Visualized Experiments). [Link]

-

The Reformatsky Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Alpha Halogenation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Darzens Condensation - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. Oreate AI. [Link]

-

Alpha Alkylation Esters - YouTube. YouTube. [Link]

-

Alpha Halogenation of Enols and Enolates - Chemistry Steps. Chemistry Steps. [Link]

-

Darzens reaction - Wikipedia. Wikipedia. [Link]

-

28. REFORMATSKY REACTION - PHARMD GURU. PHARMD GURU. [Link]

-

Darzens Condensation: Mechanism and Applications - Chemistry Notes. Chemistry Notes. [Link]

Sources

- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Darzens reaction - Wikipedia [en.wikipedia.org]

- 9. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pharmdguru.com [pharmdguru.com]

- 13. byjus.com [byjus.com]

- 14. Reformatsky Reaction [organic-chemistry.org]

- 15. Video: α-Halogenation of Carboxylic Acid Derivatives: Overview [jove.com]

- 16. reddit.com [reddit.com]

An In-depth Technical Guide to Ethyl 2-iodopropionate: Commercial Availability, Supplier Selection, and Applications for Researchers and Drug Development Professionals

Introduction

Ethyl 2-iodopropionate is a valuable reagent in modern organic synthesis, playing a critical role as a versatile building block and initiator, particularly in the realm of polymer chemistry and potentially in the synthesis of complex pharmaceutical intermediates. Its utility stems from the presence of a reactive carbon-iodine bond, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth overview of the commercial landscape for Ethyl 2-iodopropionate, offering practical advice for its procurement, handling, and effective utilization in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-iodopropionate is fundamental to its successful application.

| Property | Value | References |

| CAS Number | 31253-08-4 | [1][2] |

| Molecular Formula | C₅H₉IO₂ | [1][2] |

| Molecular Weight | 228.03 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange clear liquid | [3] |

| Boiling Point | 79 °C at 28 mmHg | [4] |

| Density | 1.662 - 1.67 g/cm³ | [2][5] |

| Refractive Index | 1.4940 to 1.50 | [2] |

| Solubility | Soluble in common organic solvents. | |

| Sensitivity | Air, heat, and light sensitive. |

Commercial Availability and Key Suppliers

Ethyl 2-iodopropionate is commercially available from a range of chemical suppliers, catering to various scales of research and development, from milligrams to kilograms. The product has achieved commercial mass production, ensuring a stable supply for most applications.[2]

Major Suppliers:

-

Tokyo Chemical Industry (TCI): A prominent supplier offering Ethyl 2-iodopropionate with a typical purity of >97.0% as determined by Gas Chromatography (GC).[3] TCI provides comprehensive technical information, including Safety Data Sheets (SDS), Certificates of Analysis (CofA), and analytical charts upon request.[3]

-

Sigma-Aldrich (Merck): A global leader in chemical and laboratory supplies, listing Ethyl 2-iodopropionate and providing access to safety and technical documents.

-

AK Scientific, Inc.: A supplier specializing in fine chemicals for research and development.

-

American Custom Chemicals Corporation: Offers Ethyl 2-iodopropionate, typically at a purity of 95.00%.[2]

Distributors:

-

Fisher Scientific: A major distributor for TCI and other chemical manufacturers, providing a convenient procurement channel for researchers in various regions.

-

VWR International: Another large distributor of laboratory chemicals and equipment.

Pricing and Packaging:

The price of Ethyl 2-iodopropionate can vary significantly based on the supplier, purity grade, and quantity. As of early 2026, indicative pricing ranges from approximately $85 for 5 grams to several hundred dollars for larger quantities.[2] It is typically packaged in amber glass bottles under an inert atmosphere to mitigate its sensitivity to light and air.

Quality Specifications and Interpretation of Analytical Data

For researchers and drug development professionals, the purity and quality of starting materials are paramount. When sourcing Ethyl 2-iodopropionate, a thorough evaluation of the supplier's Certificate of Analysis (CofA) is essential.

Key Parameters on a Certificate of Analysis:

-

Purity (by GC): This is the most common method for assessing the purity of volatile compounds like Ethyl 2-iodopropionate. A purity of >97.0% is standard for most research applications.[3] The gas chromatogram should ideally show a single major peak corresponding to the product.

-

Identity Confirmation (Spectroscopy): While a full spectrum is not always provided on the CofA, suppliers should be able to provide spectroscopic data upon request to confirm the compound's identity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a critical tool for structural verification. While a publicly available spectrum for Ethyl 2-iodopropionate is not readily found, the expected signals would be a quartet for the methylene protons (-OCH₂CH₃), a triplet for the methyl protons of the ethyl group (-OCH₂CH₃), a quartet for the methine proton (-CH(I)CH₃), and a doublet for the terminal methyl group (-CH(I)CH₃). The chemical shifts would be influenced by the neighboring iodine and carbonyl groups. For comparison, the analogous protons in 2-iodopropane show a septet around 4.2 ppm for the CH group and a doublet around 1.8 ppm for the methyl groups.[6] In iodoethane, the methylene protons appear as a quartet around 3.2 ppm and the methyl protons as a triplet around 1.8 ppm.[7]

-

¹³C NMR: The carbon NMR would provide further confirmation of the carbon skeleton. For 2-iodopropane, the CH carbon appears around 21.1 ppm and the methyl carbons at 31.2 ppm.[8] For iodoethane, the CH₂ carbon is at -6.3 ppm and the CH₃ carbon is at 20.4 ppm. The chemical shifts for Ethyl 2-iodopropionate would be expected in similar regions, with the carbonyl carbon appearing significantly downfield (>170 ppm).

-

-

-

Water Content (Karl Fischer): For moisture-sensitive reactions, the water content is a critical parameter.

Interpreting GC-MS Data for Purity Assessment:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separation and identification of components in a sample.[9][10]

-

Retention Time: The time it takes for the compound to elute from the GC column. This should be consistent for a given set of analytical parameters.[11]

-

Mass Spectrum: The mass spectrometer provides a fragmentation pattern that is a fingerprint of the molecule. For Ethyl 2-iodopropionate, the molecular ion peak (M⁺) would be expected at m/z 228.[1] Characteristic fragment ions would include the loss of the ethoxy group (-OC₂H₅), the iodine atom, and other fragments resulting from the cleavage of the propionate backbone.

Potential Impurities:

Given its synthesis and sensitivity, potential impurities in Ethyl 2-iodopropionate could include:

-

Starting materials from its synthesis.

-

Hydrolysis products, such as 2-iodopropionic acid and ethanol, if exposed to moisture.

Applications in Research and Development

The primary and most well-documented application of Ethyl 2-iodopropionate is in the field of polymer chemistry, specifically as an initiator in controlled/living radical polymerization (CRP) .

Initiator for Atom Transfer Radical Polymerization (ATRP)

Ethyl 2-iodopropionate is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity.[13][14] The carbon-iodine bond is readily and reversibly cleaved by a transition metal catalyst (typically copper-based) to generate a propagating radical.

Synthesis of Pharmaceutical Intermediates

While less documented in readily available literature, the reactivity of Ethyl 2-iodopropionate makes it a potential precursor for various pharmaceutical intermediates. The α-iodo ester moiety can be used to introduce the propionate side chain, which is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17] For example, it could potentially be used in the synthesis of precursors for γ-keto esters, which are valuable building blocks in organic synthesis.[18][19]

Experimental Protocol: A General Procedure for ATRP using Ethyl 2-iodopropionate

The following is a representative, non-optimized protocol for the atom transfer radical polymerization of a generic vinyl monomer (e.g., methyl methacrylate or styrene) using Ethyl 2-iodopropionate as the initiator. Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

-

Ethyl 2-iodopropionate (initiator)

-

Vinyl monomer (e.g., methyl methacrylate, freshly distilled or passed through a column of basic alumina to remove inhibitor)

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

-

Anisole or other suitable solvent

Procedure:

-

Catalyst/Ligand Solution Preparation: In a Schlenk flask, add CuBr (1 equivalent relative to the initiator) and the chosen solvent.

-

Add the ligand (e.g., PMDETA, 1 equivalent relative to CuBr) to the flask. The mixture should be stirred until a homogeneous solution is formed.

-

Reaction Setup: In a separate Schlenk flask, add the monomer and any additional solvent.

-

Initiation: Using a gas-tight syringe, add the desired amount of Ethyl 2-iodopropionate to the monomer solution.

-

Polymerization: Transfer the catalyst/ligand solution to the monomer/initiator mixture via cannula or syringe to start the polymerization.

-

The reaction mixture is typically stirred at a controlled temperature (e.g., 60-90 °C). The progress of the polymerization can be monitored by taking aliquots at regular intervals and analyzing the monomer conversion by GC or ¹H NMR.

-